molecular formula C14H13NO5 B1225223 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate

2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate

Cat. No.: B1225223
M. Wt: 275.26 g/mol
InChI Key: UMIDGISCWOTJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol . This compound is known for its unique structure, which includes a chromene moiety and an acetate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate typically involves the reaction of 2-oxochromene-3-carboxylic acid with ethylamine, followed by esterification with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate
  • 2-[(2-oxochromene-3-carbonyl)amino]ethyl propionate

Uniqueness

2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is unique due to its specific combination of a chromene moiety and an acetate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate

InChI

InChI=1S/C14H13NO5/c1-9(16)19-7-6-15-13(17)11-8-10-4-2-3-5-12(10)20-14(11)18/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

UMIDGISCWOTJED-UHFFFAOYSA-N

SMILES

CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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